molecular formula C54H42N2O6 B12517443 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione

3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione

Cat. No.: B12517443
M. Wt: 814.9 g/mol
InChI Key: ILEBUQOFEMMUTD-UHFFFAOYSA-N
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Description

3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core substituted with bis(4-methoxyphenyl)amino groups, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Substitution with Bis(4-methoxyphenyl)amino Groups: The phenanthrene core is then subjected to substitution reactions where bis(4-methoxyphenyl)amino groups are introduced. This step often requires the use of strong bases and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro-OMeTAD: A well-known hole transport material used in perovskite solar cells.

    PTAA: Another hole transport material with similar applications in organic electronics.

Uniqueness

3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione is unique due to its specific structural features, which confer distinct electronic properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic characteristics is crucial.

Properties

Molecular Formula

C54H42N2O6

Molecular Weight

814.9 g/mol

IUPAC Name

3,6-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenanthrene-9,10-dione

InChI

InChI=1S/C54H42N2O6/c1-59-45-23-15-41(16-24-45)55(42-17-25-46(60-2)26-18-42)39-11-5-35(6-12-39)37-9-31-49-51(33-37)52-34-38(10-32-50(52)54(58)53(49)57)36-7-13-40(14-8-36)56(43-19-27-47(61-3)28-20-43)44-21-29-48(62-4)30-22-44/h5-34H,1-4H3

InChI Key

ILEBUQOFEMMUTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=O)C5=C4C=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC

Origin of Product

United States

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